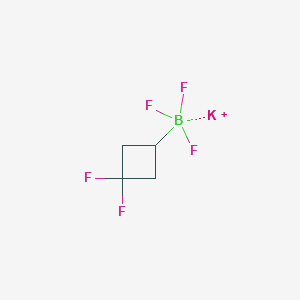

Potassium (3,3-difluorocyclobutyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (3,3-difluorocyclobutyl)trifluoroborate is a chemical compound with the CAS Number: 2243345-26-6 . It has a molecular weight of 197.98 . The compound is typically stored at 4 degrees Celsius and is in powder form .

Chemical Reactions Analysis

Organotrifluoroborates, such as Potassium (3,3-difluorocyclobutyl)trifluoroborate, are strong nucleophiles and react with electrophiles without transition-metal catalysts . They are often used in organic synthesis as alternatives to boronic acids .Applications De Recherche Scientifique

- Potassium (3,3-difluorocyclobutyl)trifluoroborate serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. It can react with aryl halides using palladium complexes as catalysts to form various organic compounds. These reactions are crucial for synthesizing complex molecules in medicinal chemistry and materials science .

- Researchers utilize this compound to prepare thiophene derivatives. By coupling it with appropriate precursors, such as 6-bromothieno[3,2-b]pyridine, they can access novel thiophene-containing structures. Thiophenes find applications in organic electronics, optoelectronics, and materials science .

- The trifluoroborate moiety imparts fluorine atoms to organic molecules. Scientists use potassium (3,3-difluorocyclobutyl)trifluoroborate as a source of fluorine in synthetic chemistry. Fluorinated compounds often exhibit altered properties, such as increased lipophilicity or enhanced bioactivity .

- Researchers explore the potential of this compound in drug discovery. Its unique fluorinated cyclobutyl structure could lead to novel drug candidates with improved pharmacokinetics, metabolic stability, and bioavailability. Investigating its interactions with biological targets is an active area of study .

- Potassium (3,3-difluorocyclobutyl)trifluoroborate can be incorporated into polymers, dendrimers, and other macromolecules. Its fluorinated nature can enhance material properties, such as thermal stability, hydrophobicity, and chemical resistance. Researchers investigate its use in designing advanced materials .

- As part of the boron-based reagents, this compound expands the toolbox for synthetic chemists. Its stability, compatibility with various functional groups, and ease of handling make it valuable for designing new reactions and building complex molecular architectures .

Cross-Coupling Reactions:

Thiophene Derivatives:

Fluorination Reactions:

Medicinal Chemistry:

Materials Science:

Organic Synthesis Toolbox:

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

potassium;(3,3-difluorocyclobutyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF5.K/c6-4(7)1-3(2-4)5(8,9)10;/h3H,1-2H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDHGAHMUHFYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC(C1)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3,3-difluorocyclobutyl)trifluoroborate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)

![3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride](/img/structure/B2541109.png)

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)

![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)

![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)

![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)